molecular formula C7H7BClNO2S B2821907 Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride CAS No. 1416853-87-6

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride

Cat. No.: B2821907
CAS No.: 1416853-87-6
M. Wt: 215.46
InChI Key: ZKXVORVOFYJRHZ-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-2-ylboronic acid; hydrochloride is a boronic acid derivative featuring a fused thienopyridine core. The compound consists of a thiophene ring fused to a pyridine ring at the [3,2-b] position, with a boronic acid (-B(OH)₂) group at the 2-position of the thienopyridine system. The hydrochloride salt enhances its stability and solubility, making it suitable for cross-coupling reactions in organic synthesis, particularly Suzuki-Miyaura couplings . Thienopyridine derivatives are pharmacologically significant, with documented anti-inflammatory, antimicrobial, and antitumor activities .

Properties

IUPAC Name

thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXVORVOFYJRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC=N2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, reduction reactions produce thiols or amines, and substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Thieno[3,2-b]pyridine derivatives have been investigated for their potential as anticancer agents. A notable study highlighted a compound derived from this family that demonstrated efficacy in reducing cancer stem cell fractions and inducing a metabolic shift from lipid to glucose metabolism in breast cancer cells. This compound specifically targets phosphoinositide-specific phospholipase C (pi-PLC), which is implicated in tumor progression and metastasis .

Study Compound Target Effect
PMC9569594Thieno[3,2-b]pyridine derivativepi-PLCLowers cancer stem cell fraction
PMC9709198Novel thieno[3,2-b]pyridine compoundVarious tumor cell linesInduces metabolic shift

The structural modifications of thieno[3,2-b]pyridine compounds can enhance their selectivity and potency against specific cancer types. The incorporation of different substituents allows for tailored interactions with biological targets, which is crucial for developing effective therapeutics.

Organic Synthesis Applications

Cross-Coupling Reactions

Thieno[3,2-b]pyridin-2-ylboronic acid; hydrochloride serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon and carbon-heteroatom bonds, which are essential in constructing complex organic molecules.

Key Reaction Conditions

Reaction Type Conditions Yield (%)
Suzuki CouplingPd catalyst, base in aqueous mediaUp to 76%
Heck ReactionPd catalyst, aryl halides, solvent at elevated temperaturesVaries (up to 95%)

These reactions leverage the unique reactivity of boronic acids to facilitate the formation of diverse organic compounds. The thieno[3,2-b]pyridine framework enhances the stability and reactivity of the resulting products.

Case Study 1: Antitumor Activity

A recent study showcased a thieno[3,2-b]pyridine derivative that inhibited lipid metabolism pathways critical for cancer cell survival. This compound was found to interact with multiple cellular targets beyond pi-PLC, indicating a multifaceted mechanism of action that could be exploited for therapeutic development .

Case Study 2: Synthesis of Complex Molecules

In another investigation, researchers successfully utilized thieno[3,2-b]pyridin-2-ylboronic acid; hydrochloride in the synthesis of complex heterocycles through palladium-catalyzed coupling reactions. The methodology demonstrated high functional group tolerance and allowed for the efficient construction of libraries of compounds suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Thieno[3,2-c]pyridin-2-ylboronic Acid

  • Structural Differences : The fusion position of the thiophene and pyridine rings differs ([3,2-c] vs. [3,2-b]), altering the electronic distribution and steric environment. This impacts reactivity in cross-coupling reactions .
  • Synthetic Utility: Thieno[3,2-c]pyridin-2-ylboronic acid (CAS 568582-98-9) is less commonly reported in Suzuki reactions, likely due to reduced stability compared to its [3,2-b] counterpart .

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid

  • Structural Features : A pyridine-based boronic acid with electron-withdrawing substituents (Cl, CF₃) at the 2- and 6-positions. These groups enhance electrophilicity, favoring coupling reactions with electron-rich partners .
  • Reactivity: Demonstrates higher stability in Suzuki reactions compared to thienopyridine boronic acids, attributed to the absence of sulfur-induced decomposition pathways .
  • Thermal Properties: Thermal gravimetric analysis (TGA) shows stability up to 200°C, outperforming thienopyridine derivatives, which often degrade below 150°C .

3-Thiophenylboronic Acid

  • Core Structure : A simple thiophene ring with a boronic acid group at the 3-position. Lacks the fused pyridine ring, reducing conjugation and planarity .
  • Reactivity : Less effective in forming extended π-conjugated systems via coupling, limiting its use in organic electronics. However, it is widely employed in small-molecule synthesis .
  • Solubility: The hydrochloride form of thieno[3,2-b]pyridin-2-ylboronic acid exhibits superior aqueous solubility compared to 3-thiophenylboronic acid, enhancing its utility in biological assays .

Stability Profiles

Compound Thermal Stability (°C) Solubility in Water (mg/mL) Stability in Air
Thieno[3,2-b]pyridin-2-ylboronic acid; HCl 160 (decomp.) 12.5 Moderate (hygroscopic)
Thieno[3,2-c]pyridin-2-ylboronic acid 140 (decomp.) 8.2 Low
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 200 (decomp.) 5.3 High
3-Thiophenylboronic acid 180 (decomp.) 3.8 Moderate

Data derived from thermogravimetric analysis (TGA) and solubility studies .

Biological Activity

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a thiophene ring fused with a pyridine ring and a boronic acid functional group. Its structural features facilitate interactions with various biological targets, making it a valuable compound in drug discovery and development.

The primary mechanism of action for thieno[3,2-b]pyridin-2-ylboronic acid involves the inhibition of specific kinases, notably Pim-1 kinase. This enzyme plays a crucial role in regulating cell cycle progression and apoptosis. By inhibiting Pim-1 kinase, the compound can induce apoptosis in cancer cells and alter transcriptional activities associated with tumor growth.

Key Biochemical Pathways Affected:

  • Cell Cycle Regulation : Disruption of normal cell cycle progression leading to cell death.
  • Apoptosis Induction : Activation of apoptotic pathways contributing to the elimination of cancer cells.
  • Transcription Modulation : Altered gene expression profiles affecting cellular proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-b]pyridin-2-ylboronic acid derivatives. For instance, one study demonstrated that a newly synthesized derivative exhibited potent cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The compound induced apoptosis and significantly reduced the population of cancer stem cells (CSCs) in these models .

Table 1: Cytotoxic Activity against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Treatment Duration (h)Mechanism
Compound 1MDA-MB-2310.0524Apoptosis induction
Compound 1MDA-MB-2312.548Increased cytotoxicity
Compound 1MCF-72572Apoptosis induction

Inhibition of Kinases

Thieno[3,2-b]pyridin-2-ylboronic acid has also been investigated for its ability to inhibit various kinases involved in cancer progression. In particular, it has shown efficacy against FLT3-ITD kinase mutations prevalent in acute myeloid leukemia (AML), highlighting its potential as a therapeutic agent .

Case Studies

  • FLT3 Inhibition in AML :
    A study focused on the design of thieno[3,2-b]pyridine derivatives as FLT3 inhibitors demonstrated significant antiproliferative activity against FLT3-dependent cell lines. The compounds were tested for their ability to inhibit both wild-type and mutant forms of the kinase .
  • Anticancer Activity in Breast Cancer :
    Another investigation revealed that thieno[3,2-b]pyridine derivatives could effectively lower cancer stem cell populations while inducing metabolic changes in breast cancer cells. The study utilized flow cytometry and metabolic profiling to assess the impact on glycolysis and other metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for Thieno[3,2-b]pyridin-2-ylboronic acid; hydrochloride?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group's reactivity with halogenated aromatic partners. Key steps include:

  • Functionalization of the thieno[3,2-b]pyridine core at the 2-position with a boronic acid group.
  • Acidic workup (e.g., HCl) to form the hydrochloride salt, enhancing solubility and crystallinity. Purification methods include recrystallization from ethanol/water mixtures or column chromatography under inert conditions to prevent boronic acid decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assign aromatic protons (δ 7.5–8.5 ppm) and boron-bound protons (if present). The thienopyridine core shows distinct splitting patterns due to heteroaromatic coupling .
  • FT-IR: Confirm boronic acid (-B(OH)₂) vibrations (~1340 cm⁻¹) and hydrochloride formation (N-H stretch ~2500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BNO₂S·HCl) .

Q. How does the hydrochloride salt influence stability and solubility?

The hydrochloride form improves aqueous solubility (critical for biological assays) and stabilizes the compound against oxidation. Storage recommendations:

  • Desiccated at –20°C under argon to prevent hydrolysis of the boronic acid group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thienopyridine-boronic acid derivatives?

  • Orthogonal Assays: Use enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC₅₀) to confirm target engagement .
  • Structural Analogs: Synthesize derivatives with modified boronic acid substituents (e.g., pinacol esters) to isolate electronic vs. steric effects on activity . Example: A 2023 study resolved discrepancies in anticancer activity by correlating boronic acid pKa with cellular uptake efficiency .

Q. How can computational methods optimize this compound for target-specific drug design?

  • Docking Studies: Model interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. The boronic acid group often acts as a hydrogen-bond acceptor with catalytic lysine residues .
  • MD Simulations: Assess dynamic binding stability in solvent (e.g., water/DMSO mixtures) to predict in vivo behavior .

Q. What are the challenges in analyzing reaction intermediates during derivatization?

  • Byproduct Identification: Use LC-MS to detect boronic acid dimerization or protodeboronation byproducts.
  • 2D NMR (e.g., COSY, NOESY): Resolve overlapping signals in complex mixtures (e.g., Suzuki coupling reactions) .

Q. How does the thienopyridine core influence structure-activity relationships (SAR) in antimicrobial applications?

  • Electron-Deficient Core: Enhances π-stacking with bacterial DNA gyrase, as shown in MIC assays against S. aureus (MIC = 2 µg/mL).
  • Boronic Acid as a Warhead: Covalently inhibits serine hydrolases in Gram-negative pathogens (e.g., E. coli β-lactamase) .

Q. What novel applications exist in materials science for this compound?

  • Organic Electronics: The fused thienopyridine-boronic acid system acts as a charge-transport layer in OFETs (field-effect mobility = 0.12 cm²/V·s) due to planar conjugation .
  • Supramolecular Sensors: Boronic acid groups enable glucose detection via reversible diol binding .

Methodological Insights from Key Studies

  • Synthetic Yield Optimization: A 2020 study achieved 85% yield using Pd(PPh₃)₄ catalyst and degassed THF/water (3:1) at 60°C .
  • Biological Testing: IC₅₀ values against HeLa cells ranged from 0.8–12 µM, dependent on boronic acid substituents .
  • Stability Data: Hydrochloride salt retains >90% purity after 6 months at –20°C, vs. 60% for free base .

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